Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
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Overview
Description
3,5-Dichloro-2'-O-methylanziaic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Applications
Benzoic acid derivatives are frequently synthesized for various applications in chemistry. One such example is the synthesis of dichloroisoeverninic acid, a constituent of the orthosomycin antibiotics, from methyl orsellinate. This process, involving 3,5-Dichloro-4-hydroxy-2-methoxy-6-methyl-benzoic acid, demonstrates the compound's relevance in creating food additives and antibiotic constituents (Dornhagen & Scharf, 1985). Moreover, benzoic acid esters have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing their importance in advanced chemical synthesis (Mayershofer, Nuyken & Buchmeiser, 2006).
Pharmaceutical and Biological Research
In the pharmaceutical domain, new prenylated benzoic acid derivatives isolated from Piper hispidum have been studied for their cytotoxicity, indicating the compound's potential in medical research and therapy (Friedrich et al., 2005). Similarly, the antimicrobial properties of phenolic compounds, including those derived from benzoic acid, have been explored, suggesting their use as antimicrobial agents in controlling plant and animal diseases (Du et al., 2009).
Material Science and Polymer Research
In material science, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized, indicating the role of such compounds in developing new materials with unique properties like photophysical properties (Sivakumar et al., 2011). Additionally, the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid for potential applications in polymer science has been reported, showing the versatility of benzoic acid derivatives in this field (Kricheldorf & Loehden, 1995).
Properties
Molecular Formula |
C25H30Cl2O7 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
4-(3,5-dichloro-2,4-dihydroxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H30Cl2O7/c1-4-6-8-10-14-12-15(13-17(33-3)18(14)24(30)31)34-25(32)19-16(11-9-7-5-2)20(26)23(29)21(27)22(19)28/h12-13,28-29H,4-11H2,1-3H3,(H,30,31) |
InChI Key |
IDRJMRKONACJDM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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